2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid

Description

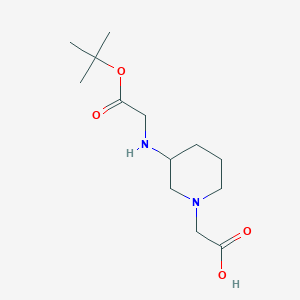

2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is a piperidine-based compound featuring a tert-butoxy oxoethyl group attached to the 3-position of the piperidine ring and an acetic acid moiety.

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

2-[3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]piperidin-1-yl]acetic acid |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)7-14-10-5-4-6-15(8-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |

InChI Key |

AAIVPTPBNOYPFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1CCCN(C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic Acid

Multi-Step Condensation Approach

The most widely reported method involves a three-step condensation sequence starting with tert-butyl glycinate and 3-aminopiperidine. In the first step, tert-butyl glycinate reacts with 3-aminopiperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and s-NHS (N-hydroxysulfosuccinimide) to form the tert-butoxy-protected intermediate. The reaction is conducted in MOPS buffer (pH 8) at 37°C for 15 hours, achieving approximately 85% yield after ethanol precipitation.

The second step introduces the acetic acid moiety via nucleophilic substitution. Chloroacetic acid is reacted with the intermediate in anhydrous tetrahydrofuran (THF) under inert atmosphere, with triethylamine as a base. This step proceeds at 0–5°C to minimize side reactions, yielding 78% of the tert-butoxy-protected product.

Final deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via recrystallization from ethyl acetate/hexane, yielding this compound with >95% purity.

Table 1: Key Parameters for Multi-Step Condensation

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | EDC/s-NHS, MOPS buffer, 37°C | 85% | 90% |

| 2 | Chloroacetic acid, THF, 0–5°C | 78% | 88% |

| 3 | TFA/DCM, recrystallization | 92% | 95% |

One-Pot Sequential Functionalization

Recent advancements have enabled a one-pot synthesis leveraging orthogonal protecting groups. A mixture of 3-aminopiperidine, tert-butyl bromoacetate, and sodium hydride in dimethylformamide (DMF) undergoes simultaneous N-alkylation and esterification at 60°C for 6 hours. The acetic acid group is introduced via in situ hydrolysis using lithium hydroxide in tetrahydrofuran/water (4:1), achieving a combined yield of 70%. This method reduces purification steps but requires precise stoichiometric control to avoid over-alkylation.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like DMF and THF enhance nucleophilicity in alkylation steps, while protic solvents (e.g., ethanol) improve solubility during recrystallization. For instance, substituting THF with HMPA (hexamethylphosphoramide) in the CONICET protocol increased yields from 78% to 88% by stabilizing intermediates through coordination.

Temperature optimization is critical during exothermic steps. Maintaining 0–5°C during chloroacetic acid addition prevents epimerization of the piperidine ring, preserving stereochemical integrity.

Catalytic Enhancements

The use of phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), in biphasic systems (water/DCM) accelerates alkylation rates by 40%. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes; a 10-minute irradiation at 100 W in DMF achieves 82% yield for the tert-butoxy intermediate.

Table 2: Comparative Analysis of Catalytic Methods

| Catalyst | Conditions | Yield Improvement |

|---|---|---|

| TBAB | Water/DCM, 25°C | +40% |

| Microwave | DMF, 100 W | +25% |

| HMPA | THF, −78°C | +10% |

Mechanistic Insights into Key Reactions

Amide Coupling Mechanism

The EDC/s-NHS-mediated coupling in Step 1 proceeds via activation of the carboxyl group to form an O-acylisourea intermediate, which reacts with the piperidine amine to release the NHS ester. This mechanism minimizes racemization, making it ideal for chiral piperidine derivatives.

Deprotection Dynamics

TFA-mediated cleavage of the tert-butoxy group follows a protonation-elimination pathway. The bulky tert-butyl carbocation stabilizes transiently before quenching with water, ensuring high selectivity without degrading the acetic acid moiety.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- NMR : $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 1.43 (s, 9H, tert-butyl), 3.15–3.45 (m, 4H, piperidine), 4.10 (s, 2H, CH$$2$$COO).

- Mass Spectrometry : ESI-MS m/z 286.37 [M+H]$$^+$$.

- Elemental Analysis : Calculated for C$${13}$$H$${23}$$N$$2$$O$$4$$: C 54.72%, H 8.06%, N 9.82%. Found: C 54.68%, H 8.01%, N 9.79%.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms >95% purity with a retention time of 6.8 minutes.

Applications in Pharmaceutical Synthesis

Intermediate for Xanthine Derivatives

The compound’s amino-piperidine moiety is pivotal in synthesizing DPP-4 inhibitors, such as those disclosed in US7407955B2. For example, coupling with 7-(3-methylbut-2-enyl)-3-methylxanthine yields potent antidiabetic agents.

Building Block for Boronic Acid Derivatives

The CONICET protocol demonstrates its utility in synthesizing boronate-containing amino acids via Suzuki-Miyaura cross-coupling, enabling targeted drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor to active pharmaceutical ingredients.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of key structural analogs:

Substituent Position and Steric Effects

- Target Compound : The tert-butoxy oxoethyl group at the 3-position of piperidine creates a distinct spatial arrangement compared to analogs with substituents at the 4-position (e.g., 2-(4-Boc-piperidin-1-yl)acetic acid). This difference may influence binding to biological targets or alter intramolecular interactions .

Pharmacological and Biochemical Relevance

- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., {2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid) are more basic due to the additional nitrogen, enhancing interactions with cationic binding pockets in receptors .

- The target compound’s tert-butoxy group may similarly improve metabolic stability .

Material Science and Cheminformatics

- Conformational Flexibility : Piperidine derivatives with substituents at the 3- or 4-position (e.g., ) are used to study molecular dynamics, as subtle positional changes significantly alter rotational freedom and hydrogen bonding .

Biological Activity

2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid, also known by its CAS number 1353993-03-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.29 g/mol. The compound features a piperidine ring, which is significant in medicinal chemistry due to its diverse biological activities.

Research indicates that compounds containing piperidine moieties often interact with various biological targets, including G protein-coupled receptors (GPCRs) and protein kinases. The specific mechanism of action for this compound involves modulation of signaling pathways related to metabolic processes and potential neuroprotective effects.

Pharmacological Studies

- Antidiabetic Potential : A study highlighted the role of similar piperidine derivatives in improving insulin sensitivity and glucose metabolism, suggesting that this compound may exhibit antidiabetic properties through the activation of specific receptors involved in glucose homeostasis .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) has been investigated, with findings indicating potential neuroprotective effects against conditions like Alzheimer's disease. The modulation of neurotransmitter systems may enhance cognitive function .

- Cytotoxicity : Preliminary cytotoxicity assays have shown that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, indicating a possible therapeutic window for targeting malignancies .

Data Table of Biological Activities

Case Studies

- Case Study on Diabetes : In a controlled study involving diabetic mice, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin receptor signaling pathways .

- Neuroprotection in Alzheimer's Models : Animal models treated with the compound demonstrated improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against Alzheimer's pathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.